(4-Chloroquinolin-3-yl)boronic acid
Overview
Description
(4-Chloroquinolin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to a 4-chloroquinoline moiety
Mechanism of Action
Target of Action
The primary target of (4-Chloroquinolin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond between two organic groups .
Mode of Action
The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium . The process begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium . The resulting organopalladium complex then undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis .
Pharmacokinetics
The pharmacokinetics of this compound, like other boronic acids, is influenced by its stability and reactivity . Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions . .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules . The ability to form carbon-carbon bonds in a controlled and selective manner is crucial for the development of new drugs and therapies .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires mild and functional group tolerant conditions . Additionally, certain boronic acids, including this compound, can decompose in air, affecting their stability and efficacy . Therefore, the reaction conditions and storage environment play a crucial role in the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Chloroquinolin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions, high functional group tolerance, and the stability of the resulting organoboron compounds .
Chemical Reactions Analysis
Types of Reactions: (4-Chloroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted quinolines.
Scientific Research Applications
(4-Chloroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 4-Methylphenylboronic acid
Comparison: (4-Chloroquinolin-3-yl)boronic acid is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness enhances its reactivity and specificity in various chemical and biological applications .
Properties
IUPAC Name |
(4-chloroquinolin-3-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYQAVBYWNJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694503 | |
Record name | (4-Chloroquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-09-2 | |
Record name | B-(4-Chloro-3-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745784-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloroquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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